3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide
Overview
Description
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound that combines the structural features of benzothiophene and imidazothiazole
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of coenzyme A. This disruption can affect multiple biochemical pathways that rely on coenzyme A, including the citric acid cycle and the synthesis and oxidation of fatty acids .
Pharmacokinetics
In silico admet prediction has been performed for this compound
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . The compound has shown significant activity against this strain of bacteria, with no observed acute cellular toxicity .
Biochemical Analysis
Biochemical Properties
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as kinases, which are crucial for cell signaling pathways, and can inhibit their activity, leading to altered cellular functions . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Its impact on cellular metabolism includes the modulation of metabolic pathways, leading to altered energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the inhibition of kinases by this compound can disrupt cell signaling pathways, ultimately affecting cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . It is susceptible to degradation under certain conditions, such as exposure to light and extreme pH levels . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, it can affect metabolite levels, leading to changes in cellular energy production and redox balance . The interactions of this compound with metabolic enzymes highlight its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to proteins that regulate its localization and distribution within different cellular compartments . The ability of this compound to accumulate in specific tissues and cells underscores its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride or the palladium-catalyzed coupling of 2-bromothiophene with phenylboronic acid.
Construction of Imidazothiazole Ring: The imidazothiazole ring can be formed by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Coupling of Benzothiophene and Imidazothiazole: The final step involves the coupling of the benzothiophene and imidazothiazole moieties, typically through a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogenic organisms and cancer cells.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: A benzothiophene derivative used as a leukotriene inhibitor for asthma treatment.
Sertaconazole: An antifungal agent with a benzothiophene core.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is unique due to its combined benzothiophene and imidazothiazole structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance.
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUVNIERLVVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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